molecular formula C10H9BrO2 B3040192 2-Bromo-5-cyclopropylbenzoic acid CAS No. 1692662-86-4

2-Bromo-5-cyclopropylbenzoic acid

Cat. No.: B3040192
CAS No.: 1692662-86-4
M. Wt: 241.08 g/mol
InChI Key: QQBCUPLVPTUHDU-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropylbenzoic acid ( 1692662-86-4 ) is a halogenated benzoic acid derivative with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . This compound features a benzoic acid core substituted with a bromine atom and a cyclopropyl group, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. As a benzoic acid derivative, it serves as a versatile building block for the construction of more complex molecules, particularly in pharmaceutical development where such scaffolds are used in discovering new active ingredients . The bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, while the cyclopropyl group can be used to influence the molecule's metabolic stability and three-dimensional conformation. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-cyclopropylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBCUPLVPTUHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Cyclopropylbenzoic Acid and Its Precursors

Direct Synthetic Approaches to 2-Bromo-5-cyclopropylbenzoic Acid

Direct approaches to this compound typically involve either the introduction of the cyclopropyl (B3062369) group onto a pre-existing bromo-benzoic acid framework or the bromination of a cyclopropyl-substituted benzoic acid.

The introduction of a cyclopropyl group onto an aromatic ring can be accomplished using modern cross-coupling reactions. While specific indium-catalyzed condensations for this exact transformation are not widely documented, analogous transition metal-catalyzed methods, particularly those using copper or palladium, are well-established for forming aryl-cyclopropane bonds.

A plausible approach involves the coupling of a di-halogenated benzoic acid, such as 2,5-dibromobenzoic acid, with a cyclopropylating agent. Copper-catalyzed reactions of anilines and amines with cyclopropylboronic acid have been shown to be effective for N-cyclopropylation, and similar principles can be applied to C-C bond formation. rsc.org These reactions typically utilize a copper(II) salt like copper acetate (B1210297) in the presence of a ligand and a base.

Another strategy is the use of cyclopropylboronic acid in a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex. This method is a powerful tool for creating C-C bonds between aryl halides and boronic acids. The reaction of an aryl halide with a cyclopropylboronic acid derivative in the presence of a palladium catalyst and a base would selectively replace a halogen atom with the cyclopropyl moiety.

The table below summarizes a general approach for copper-promoted cyclopropylation, which could be adapted for this synthesis.

ReactantsCatalyst/ReagentsProduct(s)Ref.
Anilines, cyclopropylboronic acidCu(OAc)₂, 2,2′-bipyridine, Na₂CO₃ or NaHCO₃, DCEN-cyclopropyl derivatives rsc.org
Aryl olefins, B₂pin₂, COCopper catalyst, NaOᵗBuβ-boryl cyclopropanes nih.gov

Table 1: Examples of Copper-Catalyzed Reactions for Cyclopropane Synthesis.

A more common direct approach is the regioselective bromination of a cyclopropylbenzoic acid precursor, such as 3-cyclopropylbenzoic acid. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene (B151609) ring. The cyclopropyl group is an activating, ortho-, para-directing group due to its ability to donate electron density. vaia.comvaia.com Conversely, the carboxylic acid group is a deactivating, meta-directing group.

In the case of 3-cyclopropylbenzoic acid, the positions ortho to the cyclopropyl group are C2 and C4, and the para position is C6. The positions meta to the carboxyl group are C2 and C6. The C2 and C6 positions are therefore activated by the cyclopropyl group and also the least deactivated by the carboxyl group, making them the most likely sites for bromination. Steric hindrance from the adjacent carboxyl group might slightly disfavor the C2 position, but the electronic activation is strong. Bromination at the C2 position would yield the target molecule, this compound (renaming the ring based on IUPAC priority rules where the carboxyl group is at C1).

Analogous reactions, such as the bromination of m-methoxybenzoic acid, provide strong support for this strategy. In a patented process, m-methoxybenzoic acid is brominated using N-bromosuccinimide in the presence of concentrated sulfuric acid and other promoters to yield 2-bromo-5-methoxybenzoic acid with high selectivity and yield. byjus.comgoogle.com The methoxy (B1213986) group is, like the cyclopropyl group, an ortho-, para-director.

The table below details reaction conditions for analogous bromination reactions.

Starting MaterialBrominating Agent/ConditionsProductYieldRef.
m-methoxybenzoic acidN-bromosuccinimide, conc. H₂SO₄, KBr, red phosphorus, CH₂Cl₂, 25-30 °C, 3h2-bromo-5-methoxybenzoic acid93.4% byjus.com
m-chloropropiophenoneBromine, dichloroethane, 65±5 °C, 5hm-chloro-α-bromopropiophenoneN/A google.com
2,5-dimethyl benzoic acidN-Bromosuccinimide, benzoyl peroxide, CCl₄, reflux, 24h2-(bromomethyl)-5-methylbenzoic acid60% researchgate.net

Table 2: Conditions for Electrophilic Bromination of Substituted Benzoic Acids.

Multi-Step Syntheses from Related Aromatic Systems

Multi-step syntheses offer alternative pathways to construct this compound, often involving the transformation of functional groups on more readily available starting materials.

This strategy involves starting with a benzoic acid derivative and modifying its functional groups. For instance, a nitrile group can serve as a precursor to a carboxylic acid. A compound like 2-bromo-5-cyclopropylbenzonitrile could be synthesized and then hydrolyzed under acidic or basic conditions to yield the final benzoic acid product. The conversion of 2-bromo-5-methoxybenzoic acid to 2-bromo-5-methoxybenzonitrile (B150773) by reaction with ammonia (B1221849) at high temperatures demonstrates the feasibility of manipulating the carboxyl group. rsc.org

A classic and powerful method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction. byjus.comwikipedia.orgorganic-chemistry.org This approach would begin with an aniline (B41778) precursor, such as 2-amino-5-cyclopropylbenzoic acid. The amino group is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromine atom, liberating nitrogen gas. youtube.comyoutube.com

This method is highly versatile and allows for the synthesis of substitution patterns that are not easily accessible through direct electrophilic substitution. A patent for the synthesis of 5-bromo-2-chlorobenzoic acid utilizes a similar diazotization reaction starting from a 5-bromo-2-aminobenzoic acid derivative. wipo.int

The general steps for a Sandmeyer reaction are outlined below.

StepReagents/ConditionsIntermediate/ProductRef.
1. DiazotizationAniline derivative, NaNO₂, HBr (aq), 0-5 °CAryl diazonium salt wikipedia.org
2. SubstitutionAryl diazonium salt, CuBr, heatAryl bromide wikipedia.org

Table 3: General Protocol for the Sandmeyer Reaction.

To avoid potential side reactions involving the carboxylic acid group during synthesis, it can be protected as an ester, typically a methyl or ethyl ester. The synthesis would proceed with the ester in place, and the final step would be the hydrolysis of the ester back to the carboxylic acid.

For example, one could synthesize methyl 2-bromo-5-cyclopropylbenzoate. This could be achieved by either brominating methyl 3-cyclopropylbenzoate or by performing a Sandmeyer reaction on methyl 2-amino-5-cyclopropylbenzoate. Once the desired substituted methyl benzoate (B1203000) is obtained, it can be hydrolyzed to this compound. This hydrolysis is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification. vaia.comgoogle.comyoutube.com This saponification process is a robust and high-yielding reaction.

A patent describing the synthesis of a 5-bromo-2-methyl 4-hydroxypyridinecarboxylate derivative showcases this strategy, where an esterification step is performed early in the sequence, and the ester is carried through several transformations before potential final hydrolysis. google.com

Investigation of Synthetic Route Efficiency and Yield Optimization for this compound

Currently, there is a notable absence of publicly available scientific literature, including research articles and patents, that specifically details the synthetic methodologies for This compound . Extensive searches of chemical databases and scholarly archives have not yielded specific information regarding its preparation, including investigations into synthetic route efficiency or yield optimization.

While methods for the synthesis of structurally related compounds, such as other brominated and cyclopropyl-substituted benzoic acids, are documented, this information cannot be accurately extrapolated to the specific isomeric arrangement of this compound. The synthesis of its regioisomer, 5-Bromo-2-cyclopropylbenzoic acid, is recorded under CAS Registry Number 121146-16-5, indicating its existence and preparation, but the synthetic details for the 2-bromo-5-cyclopropyl isomer remain elusive in the reviewed literature.

Consequently, a detailed discussion on the efficiency and yield optimization of synthetic routes for this compound cannot be provided at this time due to the lack of specific source material. Further research and publication in this specific area would be required to enable a comprehensive analysis as outlined.

Reactivity and Derivatization Strategies of 2 Bromo 5 Cyclopropylbenzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the synthesis of a wide array of derivatives through well-established organic reactions.

The carboxylic acid functionality of 2-bromo-5-cyclopropylbenzoic acid can be readily converted into esters and amides. These reactions are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, bioavailability, and reactivity.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. ontosight.ai For instance, treatment with ethanol (B145695) under acidic conditions yields the corresponding ethyl ester. ontosight.ai This process is analogous to the synthesis of other benzoic acid esters. ontosight.ai

Amidation involves the reaction of the carboxylic acid with an amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents, to facilitate the reaction with the amine. These methods create a stable amide bond, leading to a variety of N-substituted derivatives.

Table 1: Examples of Esterification and Amidation Reactions

Reactant Reagent(s) Product Reaction Type
This compound Ethanol, Acid Catalyst Ethyl 2-bromo-5-cyclopropylbenzoate Esterification
This compound Thionyl chloride, then an Amine (R-NH₂) N-substituted 2-bromo-5-cyclopropylbenzamide Amidation

The carboxylic acid group can be reduced to a primary alcohol, yielding (2-bromo-5-cyclopropylphenyl)methanol. This transformation removes the acidic proton and introduces a new reactive site—the hydroxyl group—for further functionalization. The reduction can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or by converting the carboxylic acid to an ester first, followed by reduction. This conversion is a key step in synthesizing derivatives where the benzylic alcohol or its subsequent products are desired.

Reactions Involving the Aryl Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. fiveable.me These reactions are powerful tools for forming new carbon-carbon bonds. fiveable.melumenlearning.com

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org This reaction is widely used to form biaryl structures and is tolerant of many functional groups. fiveable.meyoutube.com For example, coupling this compound with an arylboronic acid would yield a cyclopropyl-substituted biphenyl (B1667301) carboxylic acid. libretexts.org

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction introduces a vinyl group onto the aromatic ring, creating a stilbene-like derivative. wikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Coupling Arylboronic Acid (Ar-B(OH)₂) Pd(0) catalyst, Base Aryl-substituted 5-cyclopropylbenzoic acid
Heck Reaction Alkene (R-CH=CH₂) Pd(0) catalyst, Base (E)-2-(alkenyl)-5-cyclopropylbenzoic acid

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as bromide, on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In the case of this compound, the carboxylic acid group is a deactivating, electron-withdrawing group. However, it is positioned meta to the bromine atom. This positioning is less effective at stabilizing the anionic intermediate compared to ortho or para substitution. libretexts.org Furthermore, the cyclopropyl (B3062369) group is generally considered to be electron-donating. vaia.com Consequently, SNAr reactions on this compound are expected to be slow and require harsh conditions, making this pathway less common compared to palladium-catalyzed couplings.

Cyclopropyl Group Reactivity and Electronic Influences

The cyclopropyl group, while often considered a simple alkyl substituent, exerts significant electronic effects on the aromatic ring. Due to the high p-character of its C-C bonds, the cyclopropyl group can act as an electron-donating group through conjugation with the aromatic π-system. vaia.com This electron-donating nature activates the benzene (B151609) ring towards electrophilic aromatic substitution.

The pKa value of p-cyclopropylbenzoic acid (4.45) is slightly higher than that of benzoic acid (4.19), indicating that the cyclopropyl group is electron-donating, which destabilizes the carboxylate anion and makes the acid weaker. vaia.com This electronic influence also affects the reactivity of the other positions on the ring. The cyclopropyl ring itself is generally stable under many reaction conditions used to modify the carboxylic acid and aryl bromide moieties. However, under strongly acidic or certain catalytic conditions, the strained three-membered ring can potentially undergo ring-opening reactions, although this is not a typical pathway in the reactions discussed.

Electrophilic Aromatic Substitution: Directing and Activating Effects of the Cyclopropyl Group

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on this compound is dictated by the combined activating and directing effects of the substituents.

The cyclopropyl group is recognized as an electron-donating group, which activates the aromatic ring towards electrophilic attack, making it more reactive than benzene. acs.org This activating nature stems from the ability of the cyclopropyl ring's C-C bonds, which have significant p-character, to donate electron density to the benzene ring through resonance. This donation increases the nucleophilicity of the aromatic ring. acs.org Generally, alkyl and cycloalkyl groups are ortho, para-directing in electrophilic aromatic substitution reactions. nih.govnih.gov

In contrast, the bromine atom and the carboxylic acid group are deactivating groups. Halogens like bromine are weakly deactivating yet are ortho, para-directing due to a combination of an electron-withdrawing inductive effect and an electron-donating resonance effect. nih.govnih.gov The carboxylic acid group is a moderately deactivating and meta-directing group because of its strong electron-withdrawing inductive and resonance effects. lookchem.com

In this compound, the positions open for substitution are C3, C4, and C6. The directing effects of the existing substituents on these positions are summarized below:

PositionEffect of -COOH (at C1)Effect of -Br (at C2)Effect of Cyclopropyl (at C5)Net Effect
C3 Ortho to -Br (activating), Meta to -COOH (directing), Meta to Cyclopropyl (less favored)Ortho to the deactivating bromo group, and meta to the deactivating carboxyl group. The activating cyclopropyl group directs ortho and para, making this position less favored.A complex interplay of directing effects.
C4 Para to -Br (activating), Ortho to Cyclopropyl (activating), Meta to -COOH (directing)This position is para to the bromo group and ortho to the activating cyclopropyl group, making it a likely site for substitution. The meta position to the deactivating carboxyl group is also favorable for some electrophiles.Strong activation from the cyclopropyl group and direction from the bromo group.
C6 Ortho to -COOH (sterically hindered), Ortho to -Br (activating)This position is ortho to both the deactivating bromo and carboxylic acid groups, which is generally disfavored.The activating cyclopropyl group directs ortho and para, making this position less favored.

Based on the combined effects, electrophilic substitution is most likely to occur at the C4 position, which is activated by both the cyclopropyl and bromo groups and is in a meta position to the deactivating carboxylic acid group. The C6 position is sterically hindered by the adjacent carboxylic acid and bromine atom. The C3 position is ortho to the deactivating bromine and meta to the activating cyclopropyl group, making it less favored than C4.

Ring-Opening Reactions and Rearrangements

The cyclopropyl group, due to its inherent ring strain of approximately 27 kcal/mol, can undergo ring-opening reactions under certain conditions. nih.gov These reactions can be initiated by electrophiles, radical species, or transition metals. For aryl-substituted cyclopropanes, the aromatic ring can influence the regioselectivity of the ring opening.

In the context of this compound, the presence of the electron-withdrawing benzoic acid and bromo substituents can influence the stability of potential intermediates formed during ring-opening. For instance, reactions promoted by strong acids could lead to the formation of a carbocation intermediate. The opening of the cyclopropyl ring would proceed to form the most stable carbocation.

While specific studies on the ring-opening of this compound are not prevalent, general principles suggest that such reactions could lead to the formation of substituted propenylbenzoic acid derivatives. The regiochemistry of the ring scission would be influenced by the electronic demands of the reaction mechanism. For example, in a radical-mediated process, the reaction would proceed via the most stable radical intermediate. nih.gov

Rearrangements involving the cyclopropyl group, such as the Cloke-Wilson rearrangement, typically require the presence of an adjacent activating group like a carbonyl, which is not directly attached to the cyclopropyl ring in this molecule. nih.gov Therefore, such rearrangements are less likely without prior derivatization.

Exploration of Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound offers opportunities for exploring regioselective and stereoselective transformations. The distinct electronic nature and spatial arrangement of the substituents allow for targeted reactions.

Regioselectivity:

Regioselectivity in the derivatization of this molecule is prominently displayed in electrophilic aromatic substitution, as discussed in section 4.3.1. Beyond that, reactions involving the carboxylic acid or the bromo substituent can also be regioselective.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, would be expected to occur selectively at the C-Br bond. The conditions for these reactions can be tailored to favor coupling at the more reactive aryl bromide over potential C-H activation sites. chemicalforums.comsigmaaldrich.com

Stereoselectivity:

The cyclopropyl group in this compound does not possess a stereocenter. However, derivatization reactions could introduce new stereocenters, and the existing groups could influence the stereochemical outcome.

For instance, if the carboxylic acid is converted to a ketone, subsequent reduction of the ketone could lead to the formation of a chiral alcohol. The steric bulk of the adjacent bromine atom and the cyclopropyl group could direct the approach of a reducing agent, leading to a diastereoselective or enantioselective outcome, especially if a chiral reducing agent is employed.

Furthermore, reactions that involve the opening of the cyclopropyl ring can also introduce stereocenters. The stereochemistry of the resulting double bond (E/Z isomerism) would be influenced by the reaction mechanism and the steric and electronic properties of the substituents on the aromatic ring. wikipedia.org

Below is a table summarizing potential derivatization strategies and the expected selectivity:

Reaction TypeReagentsPotential Product(s)Selectivity
Nitration HNO₃, H₂SO₄2-Bromo-5-cyclopropyl-4-nitrobenzoic acidRegioselective
Suzuki Coupling Arylboronic acid, Pd catalyst, base2-Aryl-5-cyclopropylbenzoic acidRegioselective
Carboxylic Acid Reduction BH₃·THF(2-Bromo-5-cyclopropylphenyl)methanolChemoselective

Theoretical and Computational Investigations of 2 Bromo 5 Cyclopropylbenzoic Acid and Its Derivatives

Electronic Structure and Reactivity Modeling

The electronic landscape of a molecule is fundamental to its chemical behavior. Computational chemistry provides powerful tools to model and analyze this landscape, offering insights into reactivity and molecular interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Molecular Orbitals and Charge Distribution

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 2-Bromo-5-cyclopropylbenzoic acid. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are frequently employed to optimize molecular geometry and calculate electronic properties. researchgate.netunamur.bepsu.edu These calculations provide a detailed picture of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting a molecule's reactivity towards electrophiles and nucleophiles. For instance, a smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.gov

Furthermore, DFT calculations allow for the mapping of electron density and the generation of molecular electrostatic potential (MEP) surfaces. The MEP visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding intermolecular interactions, such as hydrogen bonding and potential sites of chemical attack. nih.gov Atomic charges, calculated through methods like Mulliken population analysis, also offer a quantitative measure of the electronic environment of each atom, which influences properties like acidity and reactivity. researchgate.net

Analysis of Substituent Effects: Inductive and Resonance Contributions of Bromine and Cyclopropyl (B3062369) Groups

The chemical properties of this compound are significantly influenced by the electronic effects of its substituents: the bromine atom and the cyclopropyl group.

The cyclopropyl group is generally considered an electron-donating group. vaia.com Its strained three-membered ring has significant p-character in its C-C bonds, allowing it to donate electron density to the benzene (B151609) ring through conjugation, similar to a pi-donor. This electron-donating nature tends to decrease the acidity of benzoic acid by destabilizing the resulting carboxylate anion. vaia.com The pKa of p-cyclopropylbenzoic acid is 4.45, which is higher than that of benzoic acid (4.19), indicating that the cyclopropyl group is indeed electron-donating. vaia.com

Reaction Mechanism Elucidation through Computational Pathway Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. rsc.org For derivatives of this compound, computational methods can be used to model various transformations.

For example, in a nucleophilic substitution reaction at the carbon bearing the bromine, DFT calculations can be used to compare the activation energies for different proposed mechanisms, such as an SNAr or a benzyne (B1209423) mechanism. Similarly, for reactions involving the carboxylic acid group, such as esterification or amide formation, computational analysis can help to identify the rate-determining step and the influence of the substituents on the reaction barrier. These theoretical investigations provide valuable insights that can guide the design of synthetic routes and the optimization of reaction conditions. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The three-dimensional structure and flexibility of molecules are critical to their function and interaction with other molecules. For derivatives of this compound, conformational analysis and molecular dynamics (MD) simulations can provide a dynamic picture of their behavior.

Conformational analysis focuses on identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For a molecule like this compound, rotation around the single bonds, particularly the bond connecting the cyclopropyl group to the benzene ring and the bond connecting the carboxylic acid to the ring, will lead to different conformers. Computational methods can be used to calculate the relative energies of these conformers to determine the most stable structures. ucl.ac.ukacs.org

Molecular dynamics simulations take this a step further by simulating the movement of atoms and molecules over time. unimi.itrsc.org By placing a derivative of this compound in a simulated environment, such as a solvent box, MD simulations can explore the conformational landscape, study the dynamics of intermolecular interactions (like hydrogen bonding with solvent molecules), and observe self-aggregation behavior. unimi.itucl.ac.ukacs.orgrsc.org This information is particularly valuable for understanding how these molecules behave in solution and for predicting their physical properties.

Prediction of Physicochemical Properties for Synthetic Planning

The early prediction of physicochemical properties is a key aspect of modern drug discovery and materials science, and computational methods play a crucial role in this process. For synthetic planning involving this compound and its derivatives, in silico tools can provide valuable estimations of key parameters. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their physicochemical properties or biological activity. nih.govnih.gov By building a model based on known data for similar benzoic acid derivatives, it is possible to predict properties such as solubility, lipophilicity (logP), and pKa for new, unsynthesized derivatives of this compound. psu.eduresearchgate.net These predictions can help chemists to prioritize which compounds to synthesize and to anticipate potential challenges in purification and formulation.

The following table showcases some key physicochemical properties that can be predicted computationally:

PropertyComputational MethodImportance in Synthetic Planning
pKa DFT calculations, QSARPredicts the acidity of the molecule, which is crucial for understanding its reactivity and for planning acid-base extractions. psu.edu
logP QSAR, Molecular mechanicsEstimates the lipophilicity of the molecule, which influences its solubility in different solvents and its behavior in chromatographic separations.
Aqueous Solubility QSAR, MD simulationsPredicts how well the compound will dissolve in water, a key parameter for many chemical and biological applications.
Dipole Moment DFT calculationsProvides insight into the polarity of the molecule, which affects its intermolecular interactions and solubility.

These computational predictions, while not replacing experimental measurement, provide a powerful and cost-effective way to guide synthetic efforts and to design molecules with desired properties.

Applications in Advanced Organic Synthesis and Chemical Biology

2-Bromo-5-cyclopropylbenzoic Acid as a Strategic Building Block in Complex Molecule Construction

This compound is a bifunctional molecule that serves as a valuable starting material in the synthesis of complex organic compounds. Its structure, featuring a carboxylic acid group, a bromine atom, and a cyclopropyl (B3062369) moiety on a benzene (B151609) ring, offers multiple reaction sites for diversification. The bromine atom, in particular, is a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgillinois.edu

The carboxylic acid group of this compound can be readily converted into an amide functionality to produce substituted phenylacetamides. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a desired amine.

Furthermore, the bromine atom on the aromatic ring can be functionalized through various cross-coupling reactions to introduce a wide range of substituents. For instance, the Buchwald-Hartwig amination allows for the introduction of various amine groups by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction is a powerful tool for synthesizing a diverse library of N-aryl compounds from a common bromo-intermediate. researchgate.net

Table 1: Potential Reactions for the Synthesis of Benzoic Acid Derivatives from this compound

Reaction TypeReagents and ConditionsPotential Product Class
Amide CouplingOxalyl chloride or SOCl₂, followed by an amineSubstituted Phenylacetamides
Buchwald-Hartwig AminationAmine, Palladium catalyst, Ligand, Base5-Cyclopropyl-2-aminobenzoic acid derivatives
Suzuki CouplingBoronic acid or ester, Palladium catalyst, Base5-Cyclopropyl-2-arylbenzoic acid derivatives
Sonogashira CouplingTerminal alkyne, Palladium catalyst, Copper(I) co-catalyst, Base5-Cyclopropyl-2-alkynylbenzoic acid derivatives

While direct synthesis of phthalides and dihydroisocoumarins from this compound is not extensively documented, the structural motifs present in the molecule suggest its potential as a precursor for such heterocyclic systems. The synthesis of phthalides often involves the cyclization of 2-substituted benzoic acids. For example, 2-alkylbenzoic acids can undergo electrochemical lactonization to yield phthalides.

The bromo- and cyclopropyl-substituents on the benzene ring of this compound would be incorporated into the final heterocyclic framework, providing unique substitution patterns that can be valuable for exploring structure-activity relationships in medicinal chemistry.

The true utility of this compound as a building block lies in the ability to selectively functionalize its different components. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecules.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. illinois.eduyoutube.comresearchgate.netlibretexts.org This would allow for the introduction of various aryl or vinyl groups at the 2-position of the benzoic acid scaffold.

Sonogashira Coupling: By reacting with a terminal alkyne in the presence of palladium and copper catalysts, an alkynyl group can be introduced. researchgate.netlibretexts.orgwikipedia.orgscirp.org This opens up pathways to a wide range of conjugated systems and further functionalization of the alkyne.

Buchwald-Hartwig Amination: As mentioned earlier, this reaction facilitates the formation of carbon-nitrogen bonds, leading to the synthesis of various substituted anilines. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org

These reactions can be performed before or after modification of the carboxylic acid group, providing a flexible strategy for the synthesis of a diverse array of functionalized molecules.

Role in Lead Optimization and Drug Discovery Research

The this compound scaffold is of significant interest in medicinal chemistry and drug discovery due to the unique combination of its structural features. The cyclopropyl group can influence the conformation of the molecule and its metabolic stability, while the bromine atom provides a convenient point for chemical modification.

In drug discovery, understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of a lead compound. The this compound structure allows for systematic modifications to probe these relationships. A common strategy involves using the bromine as a synthetic handle for late-stage functionalization through cross-coupling reactions. nih.gov This approach enables the rapid generation of a library of analogs with diverse substituents at the 2-position, which can then be screened for biological activity.

For example, a series of analogs with different aryl, heteroaryl, or alkyl groups can be synthesized via Suzuki coupling to explore the impact of these substituents on the compound's interaction with a biological target. Similarly, Buchwald-Hartwig amination can be used to introduce a variety of amino groups, allowing for the investigation of hydrogen bonding interactions and the influence of basicity on activity.

Table 2: Exemplary Analog Classes for SAR Studies Derived from this compound

Starting MaterialCoupling ReactionR-Group IntroducedResulting Analog Class
This compoundSuzuki CouplingArylboronic acid2-Aryl-5-cyclopropylbenzoic acids
This compoundBuchwald-Hartwig AminationPrimary/Secondary Amine2-Amino-5-cyclopropylbenzoic acids
This compoundSonogashira CouplingTerminal Alkyne2-Alkynyl-5-cyclopropylbenzoic acids

The this compound scaffold itself, and its derivatives, have been explored in the context of various therapeutic areas. The presence of the bromine atom makes it a key intermediate for the synthesis of more complex drug candidates. For instance, similar bromo-benzoic acid derivatives are used as starting materials in the synthesis of inhibitors for various enzymes and receptors. google.comnih.gov

The development of novel therapeutics often relies on the ability to synthesize and test a wide range of chemical structures. Building blocks like this compound are instrumental in this process, providing a versatile platform for the creation of new chemical entities with potential therapeutic applications.

Development of Chemical Probes Incorporating the this compound Motif

Chemical probes are indispensable tools in chemical biology for the study of biological systems. They are small molecules designed to interact with a specific biological target, such as a protein, and are typically equipped with a reporter tag (e.g., a fluorescent dye, biotin) or a reactive group for covalent labeling. The development of chemical probes based on the this compound motif can be envisioned through the strategic functionalization of its reactive handles.

The aryl bromide functionality is particularly useful for the attachment of reporter groups or for covalent target engagement. While aryl bromides are less reactive than their iodide counterparts, they can undergo nucleophilic aromatic substitution (SNAr) with thiol groups of cysteine residues in proteins, especially when the aromatic ring is activated by electron-withdrawing groups. nih.gov This reactivity can be exploited to design covalent inhibitors or activity-based probes. Furthermore, the bromine atom can be transformed into other functional groups more suitable for bioconjugation. For instance, a palladium-catalyzed cyanation could introduce a nitrile group, which can then be reduced to an amine for subsequent labeling.

The carboxylic acid group of this compound offers a straightforward site for the conjugation of reporter tags via stable amide bond formation. This allows for the attachment of a wide variety of commercially available fluorescent dyes, affinity tags like biotin, or photo-cross-linking groups.

A hypothetical scheme for the synthesis of a fluorescent chemical probe based on the this compound scaffold is presented below.

Scheme 1: Hypothetical Synthesis of a Fluorescent Probe

Generated code

In this scheme, the carboxylic acid of this compound is activated and reacted with an amino-functionalized fluorophore to yield the final chemical probe. The cyclopropyl and bromo moieties would be part of the core structure responsible for binding to the target protein, while the fluorescent tag would enable visualization and quantification of the interaction.

The table below outlines potential chemical probes that could be synthesized from this compound and their intended applications in chemical biology.

Probe TypeFunctionalization StrategyReporter/Reactive GroupPotential Application
Affinity ProbeAmide coupling at the carboxylic acidBiotinPull-down assays to identify protein binding partners.
Fluorescent ProbeAmide coupling at the carboxylic acidFluorescein, RhodamineFluorescence microscopy to visualize target localization in cells.
Covalent ProbeSNAr reaction at the bromo positionThiol-reactive warheadActivity-based protein profiling to identify and quantify enzyme activity.
Photoaffinity ProbeModification of the bromo or carboxylic acid groupDiazirine, BenzophenoneCovalent cross-linking to the target protein upon photoactivation for target identification.

The design and synthesis of such chemical probes would facilitate the elucidation of the biological roles of novel targets and aid in the validation of new therapeutic strategies.

Q & A

Q. How can researchers optimize the synthesis yield of 2-Bromo-5-cyclopropylbenzoic acid during cyclopropane functionalization?

  • Methodological Answer : Cyclopropane group introduction often requires careful control of reaction conditions. For brominated benzoic acid derivatives, Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) are common strategies. For example, substituent positioning (e.g., bromine at position 2) can influence reactivity due to steric and electronic effects. Reaction optimization may involve:
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates.
    Post-synthesis, monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization is preferred for brominated benzoic acids due to their moderate solubility.
  • Solvent Pair : Use ethanol/water (4:1 v/v) for gradual cooling to obtain high-purity crystals.
  • Melting Point Validation : Compare observed melting points (e.g., 167–171°C for 5-Bromo-2-methylbenzoic acid ) to literature values to assess purity.
  • Column Chromatography : For complex mixtures, employ silica gel with hexane/ethyl acetate (gradient elution, 3:1 to 1:1) to separate by polarity .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data when characterizing brominated benzoic acid derivatives?

  • Methodological Answer : Discrepancies in NMR signals (e.g., aromatic proton splitting) may arise from substituent electronic effects or residual solvents.
  • 2D NMR Techniques : Use HSQC and HMBC to assign proton-carbon correlations, distinguishing between bromine’s deshielding effects and cyclopropane ring strain .
  • Deuterated Solvents : Ensure complete solvent removal; residual DMSO-d₆ can obscure signals at δ 2.5 ppm.
  • Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. What strategies mitigate regioselectivity challenges in electrophilic bromination of benzoic acid derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., -COOH, -NO₂) direct bromination to specific positions. For 5-cyclopropyl-substituted analogs:
  • Lewis Acid Catalysts : FeBr₃ or AlCl₃ can enhance para-selectivity by stabilizing transition states.
  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition, favoring thermodynamically stable products.
  • Competitive Experiments : Compare bromination outcomes of analogs (e.g., 5-Bromo-2-chlorobenzoic acid, CAS 21739-92-4 ) to infer substituent effects.

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic and steric parameters:
  • HOMO-LUMO Gaps : Lower gaps (e.g., <5 eV) indicate higher reactivity. Cyclopropane’s ring strain may lower activation energy for Suzuki couplings.
  • NBO Analysis : Quantify charge distribution; bromine’s electron-withdrawing effect increases electrophilicity at the carboxyl group.
  • Transition State Modeling : Simulate Pd-catalyzed coupling steps to identify rate-limiting barriers .

Safety and Storage Guidelines

  • Handling : Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/contact. Brominated compounds may release HBr under acidic conditions .
  • Storage : Store at 0–6°C in amber vials to prevent photodegradation. Desiccate to avoid hygroscopic decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.